

# An In-depth Technical Guide to 1-Bromo-3,4-dimethoxy-2-methylbenzene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Bromo-3,4-dimethoxy-2-methylbenzene

**Cat. No.:** B104200

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CAS Number: 74866-17-4

## Introduction: A Versatile Building Block in Modern Synthesis

**1-Bromo-3,4-dimethoxy-2-methylbenzene** is a polysubstituted aromatic halide that serves as a crucial intermediate in the landscape of organic synthesis.<sup>[1][2]</sup> Its strategic arrangement of a reactive bromine atom alongside activating methoxy and methyl groups makes it a valuable precursor for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into its application.

## Core Molecular Attributes and Physicochemical Properties

**1-Bromo-3,4-dimethoxy-2-methylbenzene**, also known by synonyms such as 6-Bromo-2,3-dimethoxytoluene and 4-Bromo-3-methylveratrole, is a white to yellow solid at ambient temperature.<sup>[1][3]</sup> The compound's structure, featuring a bromine atom ortho to a methyl group and para to a methoxy group, dictates its unique reactivity profile.

Table 1: Physicochemical Properties of **1-Bromo-3,4-dimethoxy-2-methylbenzene**

Property	Value	Source
CAS Number	74866-17-4	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BrO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	231.09 g/mol	<a href="#">[1]</a>
Appearance	White to yellow solid	<a href="#">[1]</a>
Melting Point	59-60 °C	<a href="#">[3]</a>
Boiling Point	252.9 ± 35.0 °C (Predicted)	<a href="#">[3]</a>
Density	Approximately 1.4 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	101.2 °C	<a href="#">[1]</a>
SMILES	CC1=C(C=CC(=C1OC)OC)Br	<a href="#">[1]</a>
InChI Key	JDIYVHQIOHSCQG- UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis: Regioselective Bromination

The principal synthesis of **1-Bromo-3,4-dimethoxy-2-methylbenzene** is achieved through the electrophilic aromatic substitution of its precursor, 3,4-dimethoxy-2-methylbenzene.[\[1\]](#) The key to a successful synthesis lies in controlling the regioselectivity of the bromination.

## Mechanistic Rationale for Regioselectivity

The methoxy (-OCH<sub>3</sub>) and methyl (-CH<sub>3</sub>) groups are both activating, ortho-, para-directing groups in electrophilic aromatic substitution. The two methoxy groups strongly activate the ring through their resonance electron-donating effect, while the methyl group provides weaker activation via hyperconjugation and inductive effects. The directing effects of these substituents converge to favor bromination at the C6 position, which is ortho to the C1-methyl group and para to the C4-methoxy group, leading to the desired product.

Electronic Effects Influencing Bromination  
Favored Bromination at C6

Directs Electrophile

Ortho/Para Directing Groups:

-OCH<sub>3</sub> (strong activator)

-CH<sub>3</sub> (weak activator)

Substituent Effects

3,4-dimethoxy-2-methylbenzene

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Caption: Logical flow of substituent effects on bromination.

## Experimental Protocol: Electrophilic Bromination

This protocol describes a standard laboratory procedure for the synthesis of **1-Bromo-3,4-dimethoxy-2-methylbenzene**.

Materials:

- 3,4-dimethoxy-2-methylbenzene
- N-Bromosuccinimide (NBS) or Bromine (Br<sub>2</sub>)
- A suitable solvent (e.g., tetrachloromethane, acetonitrile, or dichloromethane)[4]
- Lewis acid catalyst (e.g., ferric bromide or aluminum chloride, if using Br<sub>2</sub>)[1]
- Sodium thiosulfate solution (for quenching)
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

**Procedure:**

- Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxy-2-methylbenzene (1.0 eq.) in the chosen solvent under an inert atmosphere (e.g., nitrogen).
- Reagent Addition:
  - Using NBS: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the stirred solution at room temperature.<sup>[4]</sup> The reaction is often initiated by light or a radical initiator.
  - Using Bromine: Cool the solution in an ice bath. Dissolve bromine (1.05 eq.) in a small amount of the solvent and add it dropwise to the reaction mixture containing a catalytic amount of a Lewis acid.<sup>[1]</sup>
- Reaction Monitoring: Stir the reaction mixture at room temperature.<sup>[1]</sup> Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- Work-up:
  - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
  - Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
  - Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from methanol) or column chromatography on silica gel to yield pure **1-Bromo-3,4-dimethoxy-2-methylbenzene**.<sup>[3]</sup>

## Chemical Reactivity and Synthetic Utility

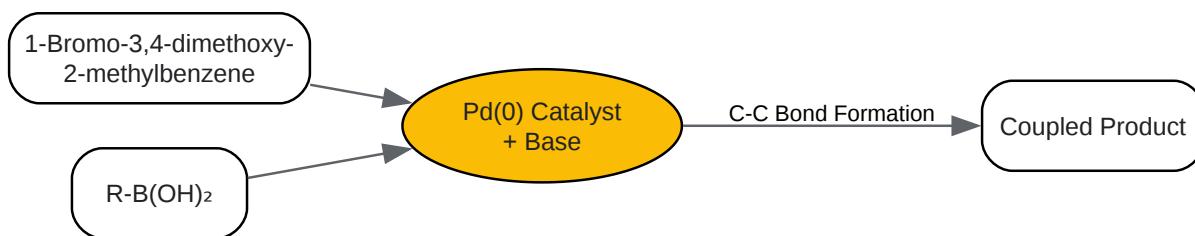
The synthetic versatility of **1-Bromo-3,4-dimethoxy-2-methylbenzene** stems from the reactivity of the aryl-bromine bond, which can be readily transformed through various cornerstone reactions in organic chemistry.

## Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

[5][6]

Reaction Principle: The reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[6]



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Caption: Workflow for a typical Suzuki cross-coupling reaction.

### Exemplary Protocol: Suzuki Coupling

- Reaction Setup: To a flame-dried Schlenk flask, add **1-Bromo-3,4-dimethoxy-2-methylbenzene** (1.0 eq.), the desired aryl or vinyl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq.).
- Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[7]
- Reaction: Heat the mixture with stirring (typically 80-100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to obtain the biaryl product.

## Grignard Reagent Formation and Subsequent Reactions

The aryl bromide can be converted into a highly nucleophilic Grignard reagent by reacting with magnesium metal. This opens up a vast array of synthetic possibilities.

**Reaction Principle:** Magnesium metal inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic (umpolung).[3] The resulting organomagnesium compound can then react with a wide range of electrophiles.

### Protocol: Grignard Reagent Formation

- **Apparatus Setup:** All glassware must be rigorously dried to exclude moisture. Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- **Initiation:** Place magnesium turnings (1.2 eq.) and a small crystal of iodine (as an initiator) in the flask.[8] Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
- **Formation:** Dissolve **1-Bromo-3,4-dimethoxy-2-methylbenzene** (1.0 eq.) in anhydrous ether/THF in the dropping funnel. Add a small portion to the magnesium suspension. The reaction is initiated when the iodine color fades and bubbling is observed. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
- **Application:** The resulting Grignard reagent can be directly used for subsequent reactions, such as nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or reaction with  $\text{CO}_2$  to form a carboxylic acid.[3]

## Other Key Reactions

- **Nucleophilic Aromatic Substitution:** The bromine atom can be displaced by strong nucleophiles under specific conditions (e.g., high temperature or with copper catalysis).[1]
- **Reduction:** The bromo group can be removed (hydrodebromination) using reducing agents like  $\text{H}_2$  with a palladium catalyst, yielding 3,4-dimethoxy-2-methylbenzene.[1]
- **Oxidation:** The electron-rich aromatic ring and methoxy groups can be susceptible to oxidation under strong oxidizing conditions.[1]

## Applications in Target-Oriented Synthesis

The primary value of **1-Bromo-3,4-dimethoxy-2-methylbenzene** lies in its role as a key intermediate. For instance, its synonym, 4-Bromo-3-methylveratrole, is cited as an intermediate in the synthesis of Carbazomycin A.<sup>[3]</sup> Carbazomycins are a class of carbazole alkaloids isolated from *Streptomyces* species, which exhibit interesting biological activities, including antimalarial and antituberculosis properties.<sup>[3]</sup> The synthesis would likely involve a cross-coupling or condensation reaction to build the carbazole core.

## Spectroscopic Characterization

Authenticating the structure of **1-Bromo-3,4-dimethoxy-2-methylbenzene** relies on standard spectroscopic techniques. While a dedicated public spectrum is not readily available, the expected data can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Two singlets for the two methoxy groups (~3.8-3.9 ppm).</li><li>- One singlet for the methyl group (~2.2-2.4 ppm).</li><li>- Two doublets in the aromatic region for the two vicinal aromatic protons (~6.7-7.0 ppm).</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Nine distinct carbon signals.</li><li>- Two signals for methoxy carbons (~56 ppm).</li><li>- One signal for the methyl carbon (~16-20 ppm).</li><li>- Six signals for the aromatic carbons, including one for the carbon bearing the bromine atom (~115 ppm).</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- C-H stretching (aromatic and aliphatic) ~2800-3100 cm<sup>-1</sup>.</li><li>- C=C stretching (aromatic) ~1500-1600 cm<sup>-1</sup>.</li><li>- C-O stretching (ether) ~1000-1300 cm<sup>-1</sup>.</li><li>- C-Br stretching in the fingerprint region.</li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- A characteristic isotopic pattern for the molecular ion (M<sup>+</sup> and M<sup>++2</sup>) in a roughly 1:1 ratio, due to the presence of the bromine atom (<sup>79</sup>Br and <sup>81</sup>Br). The molecular ion peak would be at m/z 230 and 232.</li></ul>

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **1-Bromo-3,4-dimethoxy-2-methylbenzene**.

- Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed. [\[9\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[\[10\]](#)[\[11\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[\[11\]](#) Avoid contact with skin and eyes.[\[11\]](#) Wash hands thoroughly after handling.[\[9\]](#)

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- First Aid:
  - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[11]
  - Skin Contact: Wash off immediately with plenty of soap and water.[10]
  - Inhalation: Move to fresh air.[11]
  - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

## Conclusion

**1-Bromo-3,4-dimethoxy-2-methylbenzene** (CAS 74866-17-4) is a synthetically valuable and versatile aromatic building block. Its well-defined reactivity, particularly in modern cross-coupling and organometallic chemistry, makes it an important tool for medicinal and materials chemists. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and development.

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